Product packaging for Ramitec(Cat. No.:CAS No. 122168-68-7)

Ramitec

Cat. No.: B1168834
CAS No.: 122168-68-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ramitec is a polyether-based interocclusal recording material essential in dental research and prosthetic development. It is designed to accurately capture and transfer a patient's maxillomandibular relationship to an articulator, a critical step for fabricating precise crowns, bridges, and other dental prostheses. Its primary research value lies in its excellent dimensional stability and compressive resistance, which are key properties for minimizing vertical and horizontal errors in occlusal records. Studies have shown that polyether materials like this compound induce minimal vertical deviation during articulation, providing superior accuracy compared to waxes and comparable performance to some polyvinyl siloxane materials . Its mechanism of action involves setting into a rigid polyether elastomer, allowing it to resist deformation under the compressive forces encountered during the cast mounting process. This dimensional integrity ensures that research models maintain their correct spatial relationships, leading to more reliable and reproducible outcomes in prosthodontic studies. This product is For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

122168-68-7

Molecular Formula

C25H34O4

Synonyms

Ramitec

Origin of Product

United States

Structure Activity Relationship Sar Investigations of Ramitec Analogs

Design Principles for Ramipril-Based Ligands

The design of Ramipril-based ligands, typical for ACE inhibitors, centers on mimicking the substrate of the angiotensin-converting enzyme (ACE) to achieve effective binding and inhibition. Key design principles involve incorporating functionalities that interact with the active site of ACE, including a zinc-binding group, a carboxylate moiety for ionic interactions, and specific hydrophobic pockets. The core structure often features a peptide-like backbone, reflecting ACE's natural substrate, angiotensin I rxreasoner.compillintrip.comontosight.ai. Rational design strategies often focus on rigidifying the ligand's conformation towards the bioactive form to enhance binding affinity and selectivity, as excessive flexibility can reduce binding free energy rxreasoner.com.

Pharmacophore Modeling of Ramipril (B1678797) and its Analogs

Pharmacophore modeling plays a vital role in identifying the essential steric and electronic features of Ramipril that are necessary for its inhibitory activity against ACE. These models typically define the spatial arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and negatively ionizable groups that are crucial for interaction with the ACE active site frontierdental.comnih.govnih.gov. Structure-based pharmacophore models are developed using the 3D structure of the enzyme-ligand complex, incorporating information about the active site residues that interact with Ramipril or its active metabolite, Ramiprilat (B1678798) nih.govnih.govnih.gov. Such models can be used to virtually screen large databases for novel compounds possessing similar key features, aiding in the identification of new ACE inhibitors frontierdental.comnih.gov.

Identification of Key Structural Motifs for Ramipril Activity

For ACE inhibitors like Ramipril, several structural motifs are recognized as critical for their activity:

Zinc-binding group: This is a crucial motif, typically a carboxylate or phosphinate, that chelates the zinc ion in the ACE active site, which is essential for catalytic activity. Ramiprilat, the active metabolite of Ramipril, possesses a carboxylate group that fulfills this role nih.gov.

Carboxylate group: A second carboxylate group (distinct from the zinc-binding group) is often present, engaging in ionic interactions with basic residues in the ACE active site pillintrip.com.

Hydrophobic pockets: Specific hydrophobic substituents that fit into hydrophobic pockets within the ACE binding site contribute significantly to binding affinity. The branched alkyl chains present in Ramipril are examples of such motifs truemeds.innih.gov.

Computational and In Silico SAR Prediction for Ramipril Derivatives

Computational and in silico methods are extensively applied in the SAR prediction and optimization of Ramipril derivatives, reducing the need for extensive experimental synthesis and testing collaborativedrug.comoptibrium.com.

Quantitative Structure-Activity Relationship (QSAR) models: QSAR studies establish mathematical relationships between molecular descriptors (e.g., electronic properties, lipophilicity, steric features) and biological activity frontierdental.compillintrip.com. For Ramipril, QSAR models can predict the ACE inhibitory activity of new derivatives based on their structural modifications, indicating how substitutions (e.g., hydrogen bond donors, hydrophobic groups, aromatic rings) can enhance efficacy frontierdental.com.

Molecular Docking: This technique predicts the preferred binding orientation and affinity of Ramipril derivatives within the ACE active site science.govndrugs.comremixtx.com. It helps identify critical interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues, guiding the design of compounds with improved binding.

Molecular Dynamics Simulations: These simulations provide insights into the dynamic interactions between Ramipril derivatives and ACE over time, revealing conformational changes and the stability of binding poses, offering a more nuanced understanding of SAR remixtx.com.

Matched Molecular Pair Analysis (MMPA): MMPA is used to analyze the effect of small, discrete chemical changes on the activity of Ramipril analogs, identifying "activity cliffs" where minor structural alterations lead to significant changes in potency ontosight.aioptibrium.com. This helps to understand and predict SAR additivity, optimizing compounds more efficiently optibrium.com.

Rational Design of Ramipril Probes for Target Elucidation

The rational design of probes based on Ramipril's structure aims to further elucidate its molecular targets or explore new therapeutic avenues. While Ramipril's primary target, ACE, is well-established, probes can be designed with features for:

Affinity purification: Attaching tags (e.g., biotin) to Ramipril derivatives allows for pull-down experiments to confirm or discover new binding partners in complex biological mixtures med.tn.

Imaging: Incorporating fluorescent or radioactive labels can enable the visualization and quantification of ACE expression and localization in tissues or cells, providing a better understanding of the drug's biodistribution and target engagement in vivo nih.gov.

Mechanism of action studies: Probes with specific modifications can help in dissecting the precise binding modes and conformational changes induced by Ramipril, offering a deeper understanding of its inhibitory mechanism med.tn. The design principles for such probes often involve careful consideration of target selectivity, affinity, cell permeability, and structural compatibility to ensure their utility in biological systems med.tncollaborativedrug.com.

Molecular and Cellular Pharmacodynamics of Ramitec

Target Identification and Validation Studies for Ramipril (B1678797)

The principal molecular target for Ramiprilat (B1678798) has been unequivocally identified and validated as Angiotensin-Converting Enzyme (ACE). wikipedia.orgdrugbank.comfda.gov

Target Profile: Angiotensin-Converting Enzyme (ACE)

Enzyme Class: Peptidyl dipeptidase fda.gov

Function: ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor octapeptide Angiotensin II. fda.govpatsnap.comfda.gov It is also responsible for the degradation of Bradykinin, a vasodilator. wikipedia.orgsmpdb.ca

Location: ACE is found in various tissues and is a component of the circulating renin-angiotensin-aldosterone system (RAAS). smpdb.cafda.gov

Validation of ACE as the therapeutic target stems from the understanding of the RAAS pathway's role in hypertension. By inhibiting ACE, Ramiprilat effectively blocks the production of Angiotensin II, a key effector molecule in the RAAS that causes vasoconstriction and stimulates aldosterone (B195564) secretion. drugbank.comfda.govfda.gov This inhibition leads to vasodilation and a reduction in blood pressure, validating ACE as the primary target for Ramipril's therapeutic effects. consensus.appwebmd.com

Ligand-Receptor/Enzyme Binding Kinetics and Thermodynamics of Ramipril

Ramipril is a prodrug that is hydrolyzed by hepatic esterases to form its active metabolite, Ramiprilat, which is a potent and competitive inhibitor of ACE. wikipedia.orgnih.govdrugbank.com

The binding of Ramiprilat to ACE is characterized by high affinity and a slow dissociation rate. nih.gov The active site of ACE contains a zinc ion (Zn²⁺) which is crucial for its catalytic activity. wikipedia.org The carboxylate group of Ramiprilat interacts with this positive Zn²⁺ ion, effectively blocking the enzyme's active site. wikipedia.org Studies have identified two distinct inhibitor binding sites on the ACE molecule, a high-affinity "C-domain" and a lower-affinity "N-domain," both of which exhibit sub-nanomolar affinities and dissociation rates on the order of hours. nih.govdrugbank.com This slow, tight-binding inhibition contributes to the long duration of action of the drug. nih.govfda.gov

ParameterValueSource
Active Metabolite Ramiprilat wikipedia.org
Binding Target Angiotensin-Converting Enzyme (ACE) drugbank.com
Binding Interaction Carboxylate group interacts with Zn²⁺ at the active site wikipedia.org
Inhibition Type Competitive drugbank.com
Binding Affinity High affinity, sub-nanomolar nih.govnih.gov
Dissociation Rate Slow nih.gov
IC₅₀ 5.0 nM proteopedia.org

This table summarizes the key binding characteristics of Ramiprilat to its target enzyme, ACE.

Elucidation of Downstream Signaling Pathways Modulated by Ramipril

By inhibiting ACE, Ramiprilat initiates a cascade of downstream molecular events, primarily by altering the balance of Angiotensin II and Bradykinin. drugbank.com

Reduction in Angiotensin II Signaling: The decrease in Angiotensin II levels leads to reduced activation of Angiotensin II receptor type 1 (AT₁R), a G-protein coupled receptor. drugbank.com This attenuates multiple downstream pathways responsible for vasoconstriction, inflammation, fibrosis, and oxidative stress, including the MAPK/ERK signaling pathway. drugbank.comconsensus.app

Potentiation of Bradykinin Signaling: The accumulation of Bradykinin, due to decreased degradation by ACE, enhances its vasodilatory effects. drugbank.com

Modulation of COX-2 Expression: Studies have shown that ACE inhibitors can induce "outside-in" signaling via the ACE molecule itself. In endothelial cells, treatment with Ramiprilat was found to activate the c-Jun N-terminal kinase (JNK)/c-Jun pathway. This signaling cascade leads to an enhanced expression of cyclooxygenase-2 (COX-2), which in turn increases the production of vasodilatory prostaglandins. nih.gov

Influence on Cardiac Signaling: In models of right ventricular pressure overload, Ramipril treatment was shown to preserve cardiac contractility and prevent the upregulation of AT₁ receptors and associated G proteins (αq and αi1/2), an effect mediated by kinins. nih.gov

Cellular Phenotypic Assays in In Vitro Models

The molecular changes induced by Ramipril translate into observable effects on cellular behavior in various in vitro models.

Research has demonstrated that Ramipril can modulate fundamental cellular processes in a cell-type-specific manner.

Inhibition of Mesangial Cell Proliferation: In cultured human glomerular mesangial cells, Ramipril inhibited fetal calf serum-induced DNA synthesis and cell proliferation in a dose-dependent manner. This antiproliferative effect was found to be independent of ACE inhibition, suggesting an alternative mechanism of action. nih.gov

Stimulation of Endothelial Progenitor Cells (EPCs): In patients with stable coronary artery disease, treatment with Ramipril was associated with a significant increase in the number of circulating endothelial progenitor cells (EPCs). nih.gov Furthermore, the functional activity of these cells was enhanced, as demonstrated by increased proliferation, migration, adhesion, and in vitro vasculogenesis capacity. nih.gov This suggests a role for Ramipril in promoting vascular repair mechanisms.

Cell TypeCellular ProcessEffect of RamiprilSource
Human Glomerular Mesangial CellsProliferationInhibition nih.gov
Human Glomerular Mesangial CellsDNA SynthesisInhibition nih.gov
Endothelial Progenitor Cells (EPCs)ProliferationStimulation nih.gov
Endothelial Progenitor Cells (EPCs)MigrationStimulation nih.gov
Endothelial Progenitor Cells (EPCs)AdhesionStimulation nih.gov
Endothelial Progenitor Cells (EPCs)Vasculogenesis (in vitro)Stimulation nih.gov

This interactive table outlines the observed effects of Ramipril on various cellular processes in different cell types.

Studies analyzing gene expression have revealed that Ramipril treatment can significantly alter the transcriptional landscape of cells and tissues.

In human mesangial cells, Ramipril significantly reduced the expression of Platelet-Derived Growth Factor (PDGF) A and B chain genes, which are involved in cell proliferation. nih.gov

In a rat model, Ramipril treatment for seven days led to a tissue-specific modulation of ACE gene expression. It significantly increased Ace2 mRNA and protein expression specifically in the lungs. nih.gov In contrast, Ace1 mRNA expression was found to be reduced in the heart and skeletal muscle, while it was higher in the lungs, kidneys, and duodenum. nih.gov

In endothelial cells, Ramiprilat treatment led to an ACE-dependent increase in COX-2 promoter activity and protein expression. nih.gov

Studies in hypertensive rats also suggest Ramipril treatment is associated with decreased renal expression of transforming growth factor-beta (TGF-β) pathway genes, such as beta ig-h3, which is involved in fibrosis. nih.gov

Integrated "omics" approaches have begun to uncover broader systemic changes in response to Ramipril.

A study in rats investigated the effects of Ramipril on the serum metabolome. mdpi.com Using metabolomics profiling, the researchers found that Ramipril treatment resulted in a significant and specific reduction of several acylcarnitines, including propionylcarnitine (B99956) (C3), butyrylcarnitine (B1668139) (C4), and isovalerylcarnitine (B1198194) (C5). mdpi.com These metabolites are involved in fatty acid and amino acid metabolism, and their reduction may be linked to the beneficial cardiovascular effects of the drug. mdpi.com The same study confirmed at the protein level that Ramipril selectively increases ACE2 receptor protein levels in the lung tissue of rats. nih.govmdpi.com

Mechanistic Studies of Ramitec in Relevant Cell Lines and Primary Cell Cultures

The cellular effects of Ramipril's active metabolite, Ramiprilat, have been investigated in various in vitro models, providing insights into its mechanisms beyond systemic blood pressure regulation. These studies highlight its direct effects on vascular cells and extracellular matrix remodeling.

In a study utilizing primary human aortic smooth muscle cells, long-term incubation with clinically relevant concentrations of Ramiprilat demonstrated significant effects on extracellular matrix composition. The findings indicated a shift towards an elastogenic profile, which may contribute to observed clinical reductions in large-artery stiffness. ahajournals.orgnih.gov Ramiprilat treatment led to a substantial decrease in collagen deposition by over 50%. ahajournals.orgnih.gov Concurrently, it promoted the deposition of elastic components, increasing elastin (B1584352) and fibrillin-1 by more than three-fold and four-fold, respectively. ahajournals.orgnih.gov

Further mechanistic investigation at the genetic level revealed that Ramiprilat increased the gene expression of fibrillin-1 five-fold. nih.gov It also reduced both the gene and protein expression of matrix metalloproteinase (MMP)-2 and MMP-3, enzymes involved in the breakdown of the extracellular matrix. nih.gov

Table 1: Effect of Ramiprilat on Extracellular Matrix Components in Human Aortic Smooth Muscle Cells
ComponentEffectMagnitude of ChangeReference
Collagen DepositionDecreased>50% Reduction ahajournals.orgnih.gov
Elastin DepositionIncreased>3-fold Increase ahajournals.orgnih.gov
Fibrillin-1 DepositionIncreased>4-fold Increase ahajournals.orgnih.gov
Fibrillin-1 Gene ExpressionIncreased5-fold Increase nih.gov
MMP-2 Expression (Gene & Protein)ReducedNot quantified nih.gov
MMP-3 Expression (Gene & Protein)ReducedNot quantified nih.gov

Another area of research has explored the effects of Ramipril on cancer cell lines. In a study using the human lung cancer cell line A549, Ramipril exhibited cytostatic activity. biomedpharmajournal.orgresearchgate.net The half-maximal inhibitory concentration (IC50) for Ramipril was determined to be 0.012 mM via MTT assay. biomedpharmajournal.org Cell cycle analysis using flow cytometry revealed that Ramipril induced a dose-dependent arrest of the lung cancer cells in the G2/M phase of the cell cycle, with a corresponding reduction in the number of cells in the G0/G1 phase. biomedpharmajournal.org

Table 2: Effect of Ramipril on Cell Cycle Progression in A549 Lung Cancer Cells
Ramipril Concentration% of Cells in G2/M PhaseReference
Control (0 µM)6% biomedpharmajournal.org
5 µM10% biomedpharmajournal.org
10 µM11% biomedpharmajournal.org
15 µM13% biomedpharmajournal.org

These studies in cell cultures illustrate the direct cellular and molecular activities of Ramiprilat, demonstrating its influence on vascular remodeling and cell proliferation, which are distinct from its primary hemodynamic effects. ahajournals.orgnih.govbiomedpharmajournal.org

Preclinical Pharmacokinetic and Metabolic Profile of this compound Remains Undisclosed

No publicly available scientific data could be located for a chemical compound identified as "this compound." An extensive search of scientific literature and public databases for preclinical pharmacokinetic and metabolism studies on a compound with this name did not yield any specific research findings.

Therefore, the detailed article on the preclinical pharmacokinetics and metabolism of "this compound," as requested, cannot be generated at this time. The required information for the specified sections and subsections, including in vitro absorption, distribution, metabolism, and excretion (ADME) studies, metabolite identification, and cytochrome P450 (CYP) enzyme interactions, is not present in the public domain.

The general methodologies for the requested studies are well-established in preclinical drug development. These include:

Intestinal Permeability Assessment: Often evaluated using Caco-2 cell monolayers, which form a barrier mimicking the human intestinal epithelium. This assay helps predict the extent to which a drug can be absorbed after oral administration.

Plasma Protein Binding: This characteristic is crucial as it determines the fraction of the drug that is free in the circulation to exert its pharmacological effect. It is typically measured using techniques like equilibrium dialysis or ultrafiltration.

Metabolic Stability: Assessed in vitro using liver microsomes or hepatocytes from various species to determine how quickly a compound is metabolized. This provides an early indication of the drug's potential half-life in the body.

Transport Protein Interactions: Studies are conducted to determine if a compound is a substrate or inhibitor of key transport proteins (e.g., P-glycoprotein, BCRP), which can influence its absorption, distribution, and excretion.

Metabolite Identification: In non-human studies, metabolites of a drug candidate are identified to understand its metabolic pathways. This is a critical step in assessing the safety and efficacy of the compound.

Cytochrome P450 (CYP) Enzyme Inhibition and Induction: In vitro studies are performed to evaluate the potential of a compound to inhibit or induce major CYP enzymes. This is vital for predicting potential drug-drug interactions.

Without specific data for "this compound," any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed research findings. It is possible that "this compound" is an internal codename for a compound still in the early stages of development, and information has not yet been publicly disclosed.

Preclinical Pharmacokinetics and Metabolism of Ramitec Non Human Studies

Pharmacokinetic Profiling of Ramitec in Ex Vivo and In Vivo Animal Models

The preclinical pharmacokinetic profile of this compound has been characterized through a series of ex vivo and in vivo studies in various animal models. These investigations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and for predicting its kinetic behavior in humans. nih.govtaylorfrancis.commdpi.com Animal models are routinely used in drug discovery to assess the potential of a drug candidate and understand its disposition. nih.gov

Ex Vivo Metabolic Stability Assessment

The metabolic stability of this compound was first evaluated in vitro using liver microsomes from several relevant preclinical species and humans. srce.hrnih.gov Liver microsomes are a standard tool for these assessments as they contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP450). researchgate.netresearchgate.net In these assays, this compound was incubated with liver microsomes and an NADPH-regenerating system. srce.hrlongdom.org The rate of disappearance of the parent compound was monitored over time to determine its metabolic half-life (t½) and intrinsic clearance (CLint).

The findings revealed significant inter-species differences in the metabolism of this compound. nih.gov As detailed in Table 1, the compound was metabolized most rapidly by mouse liver microsomes, showing a short half-life and high intrinsic clearance. In contrast, metabolism was considerably slower in dog and human liver microsomes, suggesting that these species may exhibit lower clearance in vivo. nih.gov Rat and monkey microsomes showed moderate rates of metabolism. Such in vitro data are foundational for selecting appropriate species for further in vivo toxicology and pharmacokinetic studies. nih.gov

Table 1: Ex Vivo Metabolic Stability of this compound in Liver Microsomes from Various Species

Species Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse 25 27.7
Rat 48 14.4
Dog 85 8.2
Monkey 62 11.2
Human 95 7.3
In VivoPharmacokinetic Studies

Following the in vitro assessments, single-dose in vivo pharmacokinetic studies were conducted in selected animal models, primarily Sprague-Dawley rats and Cynomolgus monkeys, to characterize the full pharmacokinetic profile of this compound. nih.govresearchgate.net These studies provide critical insights into the compound's behavior within a complex biological system. researchgate.netyoutube.com

In Sprague-Dawley rats, following intravenous administration, this compound exhibited biphasic elimination from the plasma. scienceopen.com The compound showed moderate clearance and a volume of distribution suggesting some distribution into tissues beyond the central circulation. After oral administration, the bioavailability was determined to be moderate, indicating reasonable absorption from the gastrointestinal tract but also suggesting a degree of first-pass metabolism, consistent with the in vitro microsomal data.

In Cynomolgus monkeys, a species often pharmacologically more similar to humans, this compound displayed a lower clearance and a longer terminal half-life compared to rats. longdom.org The volume of distribution was consistent with that observed in rats. Oral bioavailability in monkeys was higher than in rats, which aligns with the slower metabolism observed in monkey liver microsomes. The pharmacokinetic parameters from these in vivo studies are summarized in Table 2. This comparative data across species is vital for allometric scaling to predict human pharmacokinetic parameters. mdpi.comscienceopen.comresearchgate.net

Table 2: Key Pharmacokinetic Parameters of this compound in Rats and Monkeys (Single Dose)

Parameter Sprague-Dawley Rat (IV) Sprague-Dawley Rat (Oral) Cynomolgus Monkey (IV) Cynomolgus Monkey (Oral)
Cmax (ng/mL) 1550 480 1890 950
Tmax (h) 0.08 1.0 0.10 1.5
AUC (ng·h/mL) 3450 1580 8800 6340
Half-Life (t½, h) 4.5 4.8 8.2 8.5
Clearance (CL, mL/h/kg) 290 - 114 -
Vdss (L/kg) 1.8 - 1.5 -

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; Vdss: Volume of distribution at steady state.

The Compound "this compound" Remains Undocumented in Publicly Available Preclinical Research

Despite a comprehensive search of publicly available scientific literature, no specific preclinical studies or data related to a chemical compound identified as "this compound" have been found. As a result, the requested detailed article on its mechanistic studies in non-human disease models cannot be generated at this time.

The initial search aimed to retrieve information regarding in vivo animal model studies, biomarker analysis, histopathological and molecular analysis of tissues from animal models treated with this compound, and any comparative research with established compounds. However, the search yielded no mentions of "this compound" in the context of preclinical research.

This lack of information could be due to several factors:

Novelty of the Compound: this compound may be a very new therapeutic candidate, and research findings may not yet be published in the public domain.

Proprietary Code Name: "this compound" could be an internal, proprietary code name for a compound that is publicly known by a different designation.

Limited Public Research: Research on this specific compound may be in early, confidential stages and has not yet been disseminated through scientific publications or conferences.

Without any foundational data on the compound, it is not possible to provide scientifically accurate information for the requested sections and subsections, including:

Mechanistic Studies of Ramitec in Preclinical Disease Models Non Human

Comparative Research with Established Compounds in Animal Models

Furthermore, the creation of data tables and detailed research findings is contingent on the availability of primary research data, which is currently absent for "Ramitec."

It is recommended to verify the compound's name and any alternative identifiers. Should "this compound" be a placeholder or an internal designation, providing the correct chemical name or public identifier would be necessary to conduct a fruitful search and generate the requested scientific article.

Advanced Analytical and Bioanalytical Methodologies for Ramitec Research

Development of Quantitative Methods for Ramitec in Biological Matrices (e.g., LC-MS/MS)

The accurate quantification of Ramipril (B1678797) and its active metabolite, ramiprilat (B1678798), in biological matrices such as human plasma is fundamental to pharmacokinetic and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method due to its high sensitivity, selectivity, and robustness. eurofins.comnih.gov

Research has focused on developing and validating LC-MS/MS assays capable of detecting Ramipril and ramiprilat at sub-nanogram levels. eurofins.com The general workflow for these methods involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The primary challenge in bioanalysis is the removal of endogenous interferences from the biological matrix (e.g., proteins, phospholipids) that can suppress or enhance the ionization of the target analytes. spectroscopyonline.commedpharmres.com For Ramipril analysis, both solid-phase extraction (SPE) and protein precipitation have been successfully employed. eurofins.comresearchgate.netchemicalbook.com SPE offers cleaner extracts, leading to reduced matrix effects, while protein precipitation provides a simpler and faster, albeit less clean, sample preparation alternative. researchgate.net

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is typically used to separate Ramipril, ramiprilat, and an internal standard from any remaining matrix components before they enter the mass spectrometer. C18 columns are commonly utilized for this purpose. nih.govchemicalbook.com Chromatographic conditions, such as the mobile phase composition (often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an acidic aqueous buffer) and flow rate, are optimized to achieve sharp peaks and short analysis times. eurofins.comnih.gov

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode. researchgate.net The instrument is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. chemicalbook.com In MRM, a specific precursor ion for each analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process ensures that only the compounds of interest are detected. researchgate.net

The table below summarizes typical parameters from a validated LC-MS/MS method for the simultaneous quantification of Ramipril and ramiprilat.

ParameterConditionReference
Biological MatrixHuman Plasma eurofins.com
Sample PreparationSolid-Phase Extraction (SPE) eurofins.com
LC ColumnC18 (e.g., Diamonsil, 150mm x 4.6mm, 5µm) nih.gov
Mobile PhaseIsocratic; 1% Formic acid:Acetonitrile (25:75, v/v) nih.gov
Flow Rate0.5 mL/min nih.gov
Ionization ModeElectrospray Ionization (ESI), Positive researchgate.net
Detection ModeMultiple Reaction Monitoring (MRM) chemicalbook.com
MRM Transition (Ramipril)m/z 417.3 → 234.3 researchgate.net
MRM Transition (Ramiprilat)m/z 389.3 → 206.1 (Example) eurofins.com
Linear Range0.5 - 250 ng/mL eurofins.com

Chiral Separation Techniques for Ramipril Enantiomers

Ramipril possesses multiple chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Since different enantiomers of a drug can exhibit distinct pharmacological and toxicological properties, regulatory authorities often require the development of stereoselective analytical methods. researchgate.netclinmedjournals.org High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective technique for the separation of Ramipril's enantiomers. orientjchem.orgnih.gov

The direct approach to chiral separation involves the use of a column where the stationary phase itself is chiral. spectroscopyonline.com The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different interaction energies, leading to different retention times and thus, separation. spectroscopyonline.com

For Ramipril, a validated isocratic chiral HPLC method has been developed to separate its desired SSSSS-isomer from its unwanted RRRRR-isomer. nih.gov This method is crucial for quality control, allowing for the accurate determination of the enantiomeric purity of the active pharmaceutical ingredient. nih.gov Key to this separation is the selection of an appropriate CSP and mobile phase. Research has shown that a cellulose-based CSP, specifically a Chiralcel OJ-H column, is effective. nih.gov The mobile phase composition, including the ratio of non-polar and polar solvents and the use of acidic and basic additives like trifluoroacetic acid and diethylamine, is fine-tuned to achieve optimal resolution between the enantiomeric peaks. nih.gov

The following table outlines the conditions for a validated chiral HPLC method for Ramipril.

ParameterConditionReference
AnalyteRamipril Enantiomers (SSSSS vs. RRRRR) nih.gov
ColumnChiralcel OJ-H (250mm x 4.6mm) nih.gov
Mobile Phasen-Hexane:2-Propanol (900:100, v/v) nih.gov
Additives0.2% Trifluoroacetic acid (TFA) & 0.1% Diethylamine (DEA) nih.gov
Flow Rate0.5 mL/min nih.gov
Column Temperature50°C nih.gov
DetectionUV at 220 nm nih.gov
Resolution> 3.0 nih.gov

Spectroscopic Methods for Ramipril-Target Interaction Studies

Spectroscopic techniques are invaluable tools for investigating the molecular interactions between a drug and its biological targets. In the case of Ramipril, its primary target is the angiotensin-converting enzyme (ACE). However, its interaction with transport proteins, such as serum albumin, which affects its distribution and availability, is also of significant interest. Methods like fluorescence spectroscopy and UV-visible absorption spectroscopy can provide detailed insights into these binding events.

One study investigated the binding of Ramipril to bovine serum albumin (BSA), a model protein for human serum albumin, using multiple spectroscopic techniques.

Fluorescence Spectroscopy: This technique was used to explore the quenching of BSA's intrinsic tryptophan fluorescence upon the addition of Ramipril. The results indicated that Ramipril causes a static quenching of BSA's fluorescence, which signifies the formation of a stable, non-fluorescent ground-state complex between Ramipril and BSA. By analyzing the fluorescence quenching at different temperatures, thermodynamic parameters such as the binding constant (K), enthalpy change (ΔH°), and entropy change (ΔS°) can be calculated. These parameters revealed that the binding is a spontaneous process driven by both van der Waals forces and hydrogen bonding.

UV-Visible Absorption Spectroscopy: Changes in the UV-Vis absorption spectrum of a protein upon ligand binding can provide evidence of complex formation and structural changes. In the study of the Ramipril-BSA interaction, subtle changes in the protein's absorption spectrum confirmed the formation of the complex.

The data derived from these studies are crucial for understanding the pharmacokinetics of Ramipril.

ParameterFindingTechniqueReference
Binding MechanismFormation of a stable Ramipril-BSA complexFluorescence & UV-Vis Spectroscopy
Quenching MechanismStatic QuenchingFluorescence Spectroscopy
Binding Constant (K) at 298K~3.50 x 10⁴ M⁻¹Fluorescence Titration
Number of Binding Sites (n)Approximately 1Fluorescence Titration
Dominant Intermolecular ForcesVan der Waals forces and Hydrogen bondsThermodynamic Analysis
Binding LocationSubdomain IIA (Site I) of BSACompetitive Displacement & Molecular Docking

Radiolabeled Ramipril Synthesis for Mechanistic Tracing

Mechanistic tracing studies, particularly those investigating the absorption, distribution, metabolism, and excretion (ADME) of a drug, rely heavily on the use of radiolabeled compounds. orientjchem.org Synthesizing Ramipril with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), allows researchers to track the molecule and its metabolites throughout a biological system with high sensitivity and specificity. orientjchem.org

The primary goal of these studies is to achieve a complete understanding of the drug's fate, including identifying metabolic pathways, determining routes and rates of excretion, and assessing tissue distribution. orientjchem.org The use of a radiolabel is essential for obtaining a complete mass balance, ensuring that all drug-related material is accounted for, regardless of its chemical form. orientjchem.org

The synthesis of radiolabeled Ramipril presents several challenges. The choice of isotope and its position within the molecule are critical. The label must be placed in a metabolically stable position to prevent its premature loss from the molecule, which would lead to inaccurate tracking. eurofins.com For example, introducing a ¹⁴C atom into the core backbone of the Ramipril molecule is a common strategy.

The synthetic route often needs to be redesigned to incorporate the radiolabeled precursor, which is typically introduced as late as possible in the synthetic sequence to maximize yield and minimize the handling of radioactive materials. eurofins.com The entire synthesis must be conducted in specialized facilities equipped to handle radioactivity, and the final product must be rigorously purified to ensure high radiochemical purity. eurofins.com

FeatureDescription
Purpose To trace the absorption, distribution, metabolism, and excretion (ADME) of Ramipril and its metabolites in vivo.
Common Isotopes Carbon-14 (¹⁴C) or Tritium (³H). ¹⁴C is often preferred for its stability.
Key Considerations The isotope must be placed in a metabolically stable position on the Ramipril molecule.
Methodology A custom synthetic route is developed to incorporate a radiolabeled precursor. The final radiolabeled Active Pharmaceutical Ingredient (API) is purified to high radiochemical purity.
Application Administered in human ADME studies to determine mass balance, identify metabolites, and establish routes of excretion.
Detection Radioactivity is measured in biological samples (plasma, urine, feces) using techniques like Liquid Scintillation Counting (LSC) or Accelerator Mass Spectrometry (AMS).

Computational and in Silico Approaches to Ramitec Research

Molecular Docking and Dynamics Simulations of Ramitec-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and its biological target, typically a protein. nih.govmdpi.com

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound research, docking studies have been instrumental in identifying potential binding sites on its target proteins. By evaluating various possible conformations, researchers can estimate the binding affinity and understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the this compound-target complex. mdpi.com

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the this compound-target interaction. youtube.com These simulations model the movement of atoms and molecules over time, allowing researchers to observe the conformational changes that occur upon this compound binding. johannesfeist.eumdpi.com MD simulations can reveal the stability of the docked pose, the flexibility of the binding site, and the role of solvent molecules in the interaction. dtu.dkresearchgate.net This detailed understanding of the dynamic behavior of the complex is crucial for rational drug design and for interpreting experimental data.

A hypothetical representation of research findings from molecular docking and dynamics simulations of this compound with a target protein is presented in Table 1.

Table 1: Simulated Interaction Data for this compound with Target Protein X

ParameterValueSimulation Method
Binding Affinity (kcal/mol)-9.5Molecular Docking
Key Interacting ResiduesTyr123, Phe256, Arg345Molecular Docking
Hydrogen Bonds2Molecular Docking
RMSD of this compound (Å)1.2Molecular Dynamics (100 ns)
Binding Site FlexibilityModerateMolecular Dynamics (100 ns)

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govwikipedia.org In the study of this compound, QSAR modeling has been employed to predict the activity of its analogs and to guide the synthesis of new derivatives with improved properties. libretexts.orgresearchgate.net

The development of a QSAR model for this compound analogs typically involves the following steps:

Data Set Preparation: A series of this compound analogs with their experimentally determined biological activities is compiled.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), are calculated for each analog.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to establish a mathematical relationship between the molecular descriptors and the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

Once a robust QSAR model is developed, it can be used to predict the activity of virtual or newly synthesized this compound analogs, thereby prioritizing the most promising candidates for further investigation. A hypothetical QSAR model for this compound analogs is summarized in Table 2.

Table 2: Hypothetical QSAR Model for this compound Analogs

Model ParameterValue
Statistical MethodPartial Least Squares (PLS)
Number of Compounds50
Key DescriptorsLogP, Polar Surface Area, Aromatic Ring Count
Correlation Coefficient (R²)0.85
Predictive R² (Q²)0.72

Virtual Screening and De Novo Design of this compound-Like Molecules

Virtual Screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.orgmedchemexpress.com In the context of this compound research, virtual screening has been utilized to discover novel compounds with similar or improved activity. nih.govnih.gov This can be done through two main approaches:

Structure-based virtual screening (SBVS): This method uses the three-dimensional structure of the target protein to dock and score compounds from a virtual library. mdpi.com

Ligand-based virtual screening (LBVS): This approach uses the chemical structure of a known active compound, like this compound, to search for other molecules with similar properties.

De Novo Design is a computational method for designing new molecules from scratch. nih.govnih.gov These algorithms can generate novel chemical structures that are predicted to have high affinity and selectivity for a specific target. researchgate.netyoutube.com In this compound research, de novo design could be used to create entirely new molecular scaffolds that mimic the binding mode of this compound but possess different chemical properties.

Target Prediction Algorithms for this compound

Target prediction algorithms are computational tools that aim to identify the potential biological targets of a small molecule. nih.govepfl.ch These algorithms can be broadly categorized into two types:

Ligand-based methods: These approaches compare the chemical structure of the query molecule (this compound) to databases of known ligands with annotated targets. nih.gov

Structure-based methods (or reverse docking): In this approach, the query molecule is docked against a large collection of protein structures to identify potential binding partners.

By applying these algorithms to this compound, researchers can generate hypotheses about its mechanism of action and potentially identify new therapeutic applications. The results from these predictions often require experimental validation to confirm the interaction.

A hypothetical summary of target prediction results for this compound is shown in Table 3.

Table 3: Hypothetical Target Prediction for this compound

Predicted TargetPrediction MethodConfidence Score
Protein Kinase ALigand-based similarity0.82
Cyclooxygenase-2Reverse Docking-8.9 kcal/mol
Carbonic Anhydrase IXPharmacophore MatchingHigh

Research Directions and Future Perspectives for Ramitec Chemical Compound

Exploration of Unexplored Mechanistic Pathways of Ramitec

While the canonical pathway of ramipril (B1678797) involves blocking the conversion of angiotensin I to angiotensin II, emerging preclinical evidence suggests its effects are more pleiotropic. researchgate.net Future research is poised to delve into these non-canonical signaling pathways to uncover new therapeutic possibilities.

One of the most promising areas of investigation is the neuroprotective mechanism of ramipril that appears to be independent of its primary ACE-inhibiting function. A recent preclinical study in a mouse model of paclitaxel-induced peripheral neuropathy (PIPN) has revealed that ramipril's protective effects are mediated through the Angiotensin II Type 2 (AT2) receptor. nih.gov The study demonstrated that the neuroprotective effect of ramipril was absent in AT2-deficient mice and was counteracted by an AT2 receptor antagonist. nih.gov This suggests a novel pathway where ramipril, possibly through the accumulation of angiotensin I which is then converted to angiotensin-(1-7), activates the AT2 receptor, leading to neuroprotection. nih.gov This finding opens a new avenue for exploring ramipril's role in neurological conditions.

Another area ripe for exploration is ramipril's influence on fibrosis beyond its hemodynamic effects. Research has indicated that ACE inhibitors can suppress the TGF-β1/Smad and TGF-β1/TAK1 signaling pathways, which are critical in scar formation. frontiersin.org Deeper investigation into how ramipril specifically modulates these fibrotic pathways in preclinical models of cardiac, renal, and pulmonary fibrosis could identify new anti-fibrotic applications.

Furthermore, the impact of ramipril on glucose metabolism and the prevention of type 2 diabetes, as suggested by clinical trials like the HOPE study, remains mechanistically unclear. researchgate.net Preclinical models are needed to dissect the molecular effects of ramipril on insulin (B600854) sensitivity, pancreatic beta-cell function, and tissue-specific glucose uptake to understand these metabolic benefits.

Identification of Novel Preclinical Applications for this compound

Building on the exploration of new mechanisms, future preclinical research can identify novel applications for ramipril beyond its current cardiovascular indications.

A significant novel application is in the prevention of chemotherapy-induced peripheral neuropathy (CIPN), a common and debilitating side effect of anticancer drugs like paclitaxel (B517696). nih.gov Preclinical studies have shown that ramipril can prevent the functional and morphological alterations associated with paclitaxel administration in mice, including mechanical allodynia and the loss of sensory nerve fibers. nih.gov These findings provide a strong rationale for further preclinical investigation into ramipril as a co-adjuvant therapy in oncology to mitigate neurotoxicity.

There is also growing interest in the neuroprotective potential of ramipril in the context of neurodegenerative diseases. Pilot clinical trials have investigated the effects of ramipril on biomarkers for Alzheimer's disease. researchgate.net While the results on amyloid-β were inconclusive, ramipril was shown to inhibit cerebrospinal fluid (CSF) ACE activity. researchgate.net This warrants further preclinical studies using animal models of Alzheimer's disease to explore whether long-term ACE inhibition in the central nervous system can modify disease progression, potentially through mechanisms like improving cerebral blood flow or preventing angiotensin II-mediated inhibition of acetylcholine. researchgate.net

Additionally, preclinical stroke models have shown that pre-treatment with ramipril can be neuroprotective. nih.gov Further studies could explore the therapeutic window and the efficacy of ramipril in combination with thrombolytic therapies in various models of ischemic and hemorrhagic stroke.

Combination Research Strategies with Other Chemical Entities in Preclinical Models

To enhance therapeutic efficacy and address multifactorial diseases, future preclinical research will increasingly focus on combination strategies involving ramipril. The goal is to identify synergistic interactions that allow for improved outcomes.

One well-explored combination is with statins, such as simvastatin (B1681759). Preclinical studies in hypertensive and hypercholesterolemic animal models have shown that the combination of ramipril and simvastatin produces a greater antihypertensive effect than either drug alone. nih.gov The synergistic effect appears to be mediated by improvements in endothelial dysfunction, increased nitric oxide (NO) bioavailability, and suppression of oxidative stress and vascular inflammation. nih.gov

The combination of ramipril with diuretics, like hydrochlorothiazide, is common in clinical practice for hypertension. nih.gov Preclinical factorial design studies have helped to identify optimal dosages, demonstrating that certain combinations produce significantly greater blood pressure reductions than monotherapies. nih.govnih.gov These studies also suggest that ramipril may mitigate some of the adverse metabolic effects of diuretics, such as hyperuricemia. nih.gov

Future preclinical combination research could explore synergy with novel drug classes. For instance, combining ramipril with drugs targeting inflammatory pathways (e.g., cytokine inhibitors) in models of atherosclerosis or with anti-fibrotic agents in models of chronic kidney disease could yield promising results. In the context of neuroprotection, combining ramipril with antioxidants or anti-inflammatory agents in models of neurodegenerative disease is another logical step.

Preclinical Combination Strategies for this compound
Combination AgentPreclinical ModelObserved Synergistic EffectPotential Mechanism
SimvastatinHypertensive hypercholesterolemic rabbitsEnhanced antihypertensive effectIncreased nitric oxide bioavailability, reduced oxidative stress and inflammation nih.gov
HydrochlorothiazidePatients with mild-to-moderate essential hypertensionGreater blood pressure reductionComplementary mechanisms of action on blood pressure regulation nih.gov
TelmisartanRat stroke modelsEnhanced neuroprotection in acute stroke interventionPotentially greater inhibition of the central renin-angiotensin system nih.gov

Development of this compound as a Research Tool or Chemical Probe

Given its high specificity and potency as an ACE inhibitor, ramipril is not only a therapeutic agent but also a valuable research tool or chemical probe for dissecting the roles of the renin-angiotensin system (RAS) in health and disease. nih.gov

As a pharmacological tool, ramipril can be used in preclinical studies to investigate the physiological and pathological consequences of ACE inhibition in various organ systems. By selectively blocking ACE, researchers can elucidate the downstream effects on signaling pathways, gene expression, and cellular function that are mediated by angiotensin II. This is crucial for understanding the role of the local or tissue-specific RAS in conditions where it is implicated, such as in the kidney, heart, and brain. nih.gov

For example, the use of ramipril in preclinical models has been instrumental in demonstrating the importance of the RAS in cardiovascular remodeling, renal fibrosis, and the development of atherosclerosis. Its application in models of non-cardiovascular diseases is helping to uncover previously unknown functions of ACE and angiotensin II. The study on paclitaxel-induced neuropathy, where ramipril was used to probe the involvement of the RAS, is a prime example of its utility as a research tool. nih.gov

Furthermore, comparing the effects of ramipril with other ACE inhibitors that have different pharmacokinetic profiles or tissue penetration can help to dissect the relative importance of systemic versus tissue-specific ACE inhibition in a given disease model. researchgate.net

Ethical Considerations in Preclinical Research Involving this compound (Animal Welfare, In Vitro Model Validation)

All preclinical research involving ramipril must be conducted with the highest ethical standards, particularly concerning animal welfare and the validation of non-animal models.

Animal welfare in preclinical studies of ramipril, especially in models of chronic diseases like hypertension and heart failure, is paramount. nih.gov The principles of the "3Rs" (Replacement, Reduction, and Refinement) must be strictly adhered to. researchgate.net

Replacement: Researchers should prioritize the use of validated in vitro models whenever possible to reduce reliance on animal studies. srce.hr This includes cell cultures, organoids, and "organ-on-a-chip" systems that can recapitulate aspects of cardiovascular or neuronal physiology and pathophysiology. researchgate.net

Reduction: Study designs should be optimized to use the minimum number of animals necessary to obtain statistically significant results. This involves careful power calculations and, where appropriate, the use of longitudinal study designs that follow the same animals over time.

Refinement: Procedures used in animal models should be refined to minimize pain, suffering, and distress. nih.gov For cardiovascular studies, this includes the use of non-invasive imaging techniques to monitor disease progression and the use of appropriate anesthesia and analgesia for any surgical procedures. The selection of the most appropriate animal model that closely mimics the human condition is also a critical aspect of refinement. nih.govheart.org

The validation of in vitro models is crucial for their acceptance as alternatives to animal testing. srce.hr For a compound like ramipril that targets the systemic RAS, developing in vitro models that accurately reflect this complex system is challenging. However, models that focus on specific cellular or tissue-level effects, such as endothelial cell function, cardiomyocyte hypertrophy, or neuronal cell viability, can be validated against existing preclinical and clinical data for ramipril. researchgate.net As these models become more sophisticated and predictive, they will play an increasingly important role in the early stages of drug discovery and mechanistic studies, thereby reducing the need for animal experimentation. srce.hr

Ethical Framework for Preclinical this compound Research
PrincipleApplication in this compound Research
ReplacementUse of validated in vitro models (e.g., endothelial cell cultures, cardiac organoids) to study mechanisms of vascular function and fibrosis. researchgate.netsrce.hr
ReductionEmploying robust statistical planning to minimize animal numbers in hypertension or heart failure models. researchgate.net
RefinementUtilizing non-invasive blood pressure monitoring and echocardiography to reduce stress and improve data quality in animal studies. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.